molecular formula C9H11ClN2 B13542005 (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine

(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine

Cat. No.: B13542005
M. Wt: 182.65 g/mol
InChI Key: VEMYVDUXLJYXIH-UHFFFAOYSA-N
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Description

(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H11ClN2 It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-chloropyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.

    Attachment of the Methanamine Moiety: The methanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Substitution with 2-Chloropyridin-4-yl Group: The final step involves the substitution of the cyclopropylmethanamine intermediate with a 2-chloropyridin-4-yl group, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.

    Substitution: The compound can participate in various substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.

    Substitution Reagents: Halogenated compounds, nucleophiles, and other reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl and pyridinyl groups on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be leveraged to develop new drugs with specific therapeutic effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer unique binding properties, while the pyridinyl group can participate in various chemical interactions. These features enable the compound to modulate biological processes and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(2-Chloropyridin-4-YL)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (1-(2-Chloropyridin-4-YL)cyclopropyl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group.

    (1-(2-Chloropyridin-4-YL)cyclopropyl)propylamine: Similar structure but with a propyl group instead of a methanamine group.

Uniqueness

(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the pyridinyl group offers opportunities for various chemical interactions. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

[1-(2-chloropyridin-4-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H11ClN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2

InChI Key

VEMYVDUXLJYXIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC(=NC=C2)Cl

Origin of Product

United States

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